

# An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **1,3-dimethyluracil**, a significant pyrimidine derivative. The document details its structural parameters, spectroscopic signature, and synthetic methodologies, presenting quantitative data in accessible formats and outlining relevant experimental protocols.

### **Molecular Structure and Identification**

**1,3-Dimethyluracil**, a methylated derivative of uracil, possesses the chemical formula C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>.[1][2] Its structure is characterized by a pyrimidine ring with methyl groups substituted at the N1 and N3 positions.[2] This methylation precludes the formation of hydrogen bonds, which influences its packing in the crystalline state.[3]

## **Table 1: Molecular Identifiers**



Identifier	Value	Reference
IUPAC Name	1,3-dimethylpyrimidine-2,4-dione	[2]
CAS Number	874-14-6	[4]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	140.14 g/mol	[4]
SMILES	CN1C=CC(=O)N(C1=O)C	[2]
InChI	InChI=1S/C6H8N2O2/c1-7-4- 3-5(9)8(2)6(7)10/h3-4H,1-2H3	[2]
InChlKey	JSDBKAHWADVXFU- UHFFFAOYSA-N	[2]

## **Crystallographic Data**

The crystal structure of **1,3-dimethyluracil** has been determined by X-ray diffraction. The molecule is planar and crystallizes in the monoclinic space group P21/c.[3] The absence of N-H protons prevents the typical hydrogen bonding seen in uracil, leading to a packing structure stabilized by other interactions, such as possible C-H···O hydrogen bonds and dipole-induced dipole interactions.[3]

**Table 2: Crystal Data and Atomic Coordinates** 



Parameter	Value	Reference
Crystal System	Monoclinic	[3]
Space Group	P21/c	[3]
a (Å)	4.199 (2)	[3]
b (Å)	11.309 (4)	[3]
c (Å)	14.187 (4)	[3]
β (°)	101.95 (4)	[3]
Z	4	[3]

**Table 3: Selected Bond Lengths and Angles** 

Bond	Length (Å)	Angle	Angle (°)	Reference
N(1)-C(2)	1.378	C(6)-N(1)-C(2)	122.9	[3]
C(2)-O(2)	1.210	N(1)-C(2)-N(3)	117.1	[3]
C(2)-N(3)	1.378	C(2)-N(3)-C(4)	120.9	[3]
N(3)-C(4)	1.386	N(3)-C(4)-C(5)	114.6	[3]
C(4)-O(4)	1.229	C(4)-C(5)-C(6)	119.7	[3]
C(4)-C(5)	1.460	C(5)-C(6)-N(1)	124.7	[3]
C(5)-C(6)	1.321	O(2)-C(2)-N(3)	122.0	[3]
C(6)-N(1)	1.370	O(4)-C(4)-N(3)	121.3	[3]
N(1)-C(7)	1.476	C(2)-N(1)-C(7)	118.1	[3]
N(3)-C(8)	1.470	C(4)-N(3)-C(8)	118.1	[3]

Atom numbering corresponds to the crystallographic data.

## **Spectroscopic Data**



The spectroscopic profile of **1,3-dimethyluracil** is well-characterized, providing key information for its identification and structural elucidation.

Table 4: 13C NMR Chemical Shifts

Carbon Atom	Chemical Shift (δ, ppm)	Reference
C2	~151-153	[5]
C4	~162-164	[5]
C5	~100-102	[5]
C6	~140-142	[5]
N1-CH₃	~28-30	[5]
N3-CH₃	~35-37	[5]

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 5: Key Infrared (IR) Absorption Frequencies

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	" Reference
~3100 - 3010	Medium	=C-H Stretch	[6]
~2950 - 2850	Medium/Strong	C-H Stretch (methyl)	[6]
~1715 - 1680	Strong	C=O Stretch (in- phase, C4=O and C2=O)	[7]
~1680 - 1620	Variable	C=C Stretch	[6]
~1450	Medium	C-H Bend (methyl)	[6]

# Experimental Protocols Synthesis of 1,3-Dimethyluracil via Methylation of Uracil

## Foundational & Exploratory





This protocol describes a general method for the N,N'-dimethylation of a uracil derivative, which can be adapted for the synthesis of **1,3-dimethyluracil** from uracil.

#### Materials:

- Uracil
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Sodium hydroxide (NaOH)
- Suitable solvent (e.g., N,N-Dimethylformamide DMF)[1]
- Water
- Organic solvent for extraction (e.g., ethyl acetate)[1]
- · Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

- Suspend uracil (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.[1]
- Add a base, such as potassium carbonate (2.2 equivalents) or prepare a solution of sodium hydroxide.[1]
- Stir the suspension for 30 minutes at room temperature to facilitate the formation of the uracil anion.
- Carefully add dimethyl sulfate (at least 2.2 equivalents) dropwise to the reaction mixture.
   Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
- Heat the reaction mixture to 50-60°C and stir for 4-6 hours.[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[1]

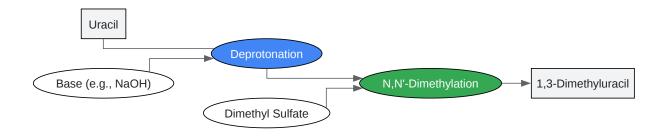


- Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **1,3-dimethyluracil** by recrystallization or column chromatography.

## **Visualizations**

## Synthetic Pathway of 1,3-Dimethyluracil

The following diagram illustrates the synthetic route for the preparation of **1,3-dimethyluracil** from uracil via N,N'-dimethylation.



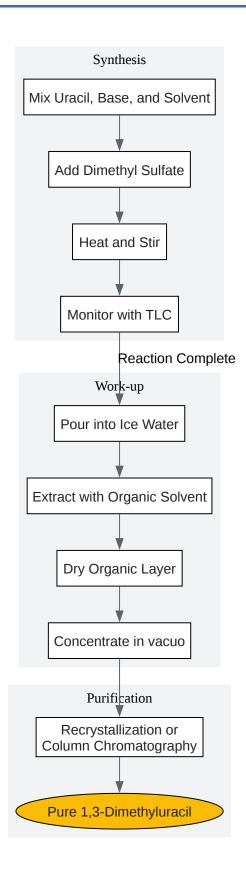
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Caption: Synthetic pathway for 1,3-Dimethyluracil.

## **Experimental Workflow for Synthesis and Purification**

This diagram outlines the general workflow for the synthesis and purification of **1,3-dimethyluracil**.





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Caption: General experimental workflow.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethyluracil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184088#1-3-dimethyluracil-molecular-structure]

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